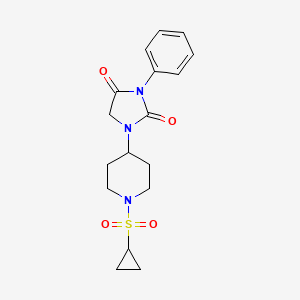

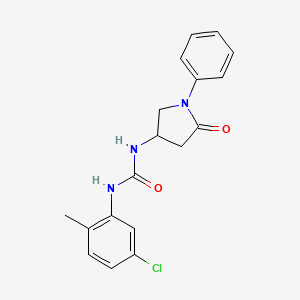

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

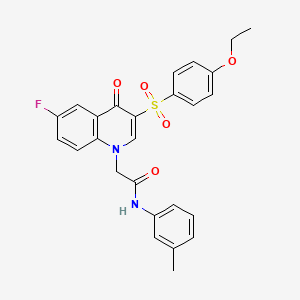

1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound belongs to the class of imidazolidine-2,4-dione derivatives and has been extensively studied for its pharmacological properties.

Aplicaciones Científicas De Investigación

Biological and Preclinical Importance

N-sulfonylamino azinones, closely related to 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, have been extensively investigated for their biological activities. These compounds are recognized as privileged heterocycles displaying a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Role in Cytochrome P450 Isoform Inhibition

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs. Inhibitors of CYP isoforms play a pivotal role in understanding drug-drug interactions and the metabolic profiles of new chemical entities. While not directly cited, compounds structurally related to this compound could contribute to the selective inhibition of specific CYP isoforms, aiding in the deciphering of their involvement in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Inhibition of Aldo-Keto Reductase (AKR) 1C3

AKR1C3 inhibitors, including sulfonamide derivatives, present advantages over current therapies for conditions like castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. The role of this compound in this context could be significant, given the broad pharmacological potential of sulfonamide inhibitors (Penning, 2017).

Hydantoin Derivatives: Medicinal Chemistry Applications

Hydantoin and its derivatives, including imidazolidine-2,4-dione compounds, are prominent scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are crucial in the synthesis of non-natural -amino acids and their conjugates, which have potential medical applications, indicating a broad utility in therapeutic and agrochemical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a range of biological activities

Biochemical Pathways

Piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways , which could potentially be a pathway affected by this compound.

Result of Action

Piperidine derivatives have been found to exhibit a wide variety of interesting biochemical and pharmacological properties .

Propiedades

IUPAC Name |

1-(1-cyclopropylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-16-12-19(17(22)20(16)14-4-2-1-3-5-14)13-8-10-18(11-9-13)25(23,24)15-6-7-15/h1-5,13,15H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHOKPWRBGELDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2768880.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2768885.png)

![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2768888.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2768898.png)